molecular formula C12H18ClN3O2S B1401205 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane CAS No. 1316219-27-8

4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane

Cat. No.: B1401205
CAS No.: 1316219-27-8
M. Wt: 303.81 g/mol
InChI Key: UICWTSQMZHPEQS-UHFFFAOYSA-N
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Description

4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a chlorine atom and an azepane ring with a methanesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-chloro-2-pyrazinecarboxaldehyde with an appropriate azepane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF). The resulting intermediate is then treated with methanesulfonyl chloride to introduce the methanesulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyrazine derivatives.

Scientific Research Applications

4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various fields of research and application, as it can be used to design and synthesize new compounds with tailored properties.

Properties

IUPAC Name

4-[(3-chloropyrazin-2-yl)methyl]-1-methylsulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2S/c1-19(17,18)16-7-2-3-10(4-8-16)9-11-12(13)15-6-5-14-11/h5-6,10H,2-4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICWTSQMZHPEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(CC1)CC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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